Glycolic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glycolate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glycolic acid is a natural product found in Populus tremula, Psychotria punctata, and other organisms with data available.
Glycolic acid (or hydroxyacetic acid) is the smallest alpha-hydroxy acid (AHA). This colorless, odorless, and hygroscopic crystalline solid is highly soluble in water. Due to its excellent capability to penetrate skin, glycolic acid finds applications in skin care products, most often as a chemical peel. It may reduce wrinkles, acne scarring, hyperpigmentation and improve many other skin conditions, including actinic keratosis, hyperkeratosis, and seborrheic keratosis. Once applied, glycolic acid reacts with the upper layer of the epidermis, weakening the binding properties of the lipids that hold the dead skin cells together. This allows the outer skin to dissolve revealing the underlying skin. (L1909)
See also: Glycolic acid; salicylic acid (component of); Glycolic acid; salicylic acid; sulfur (component of); Glycerin; glycolic acid (component of) ... View More ...
C2H4O3
HOCH2COOH
Glycolic acid
CAS No.: 79-14-1
Cat. No.: VC0530163
Molecular Formula: C2H4O3
C2H4O3
HOCH2COOH
Molecular Weight: 76.05 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 79-14-1 |
---|---|
Molecular Formula | C2H4O3 C2H4O3 HOCH2COOH |
Molecular Weight | 76.05 g/mol |
IUPAC Name | 2-hydroxyacetic acid |
Standard InChI | InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5) |
Standard InChI Key | AEMRFAOFKBGASW-UHFFFAOYSA-N |
SMILES | C(C(=O)O)O |
Canonical SMILES | C(C(=O)O)O |
Appearance | Solid powder |
Boiling Point | 100 °C BP: decomposes |
Colorform | Colorless, translucent solid Solid glycolic acid forms colorless, monoclinic, prismatic crystals. Orthorhombic needles from water; leaves from diethyl ethe |
Melting Point | 78-80 °C (alpha-modification); 63 °C (beta-modification, metastable) MP: 79.5 °C 75 - 80 °C 80 °C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Glycolic acid’s structure consists of a hydroxyl group (-OH) adjacent to a carboxylic acid group (-COOH), conferring dual reactivity. This configuration enables hydrogen bonding and coordination chemistry, with a pKa of 3.83 making it stronger than acetic acid (pKa 4.76) due to the electron-withdrawing hydroxyl group . The molecule’s compact size (molecular weight 76.05 g/mol) contributes to high water solubility (70% w/w at 20°C) , facilitating its use in aqueous formulations.
Coordination Chemistry
The carboxylate group forms stable complexes with metal ions, particularly Pb²⁺ and Cu²⁺, through a proposed chelation mechanism involving both oxygen atoms . This property is exploited in industrial metal cleaning formulations and wastewater treatment processes. Comparative stability constants (log K) demonstrate glycolate’s superior binding capacity versus acetate:
Production Methodologies: Traditional vs. Biotechnological Approaches
Formaldehyde Carbonylation
The predominant industrial method involves high-pressure (50–100 atm) reaction of formaldehyde with carbon monoxide at 180–220°C using acid catalysts :
This process achieves yields >85% but requires energy-intensive conditions and generates formaldehyde residues .
Chloroacetic Acid Hydrolysis
Alternative production via sodium hydroxide hydrolysis of chloroacetic acid:
Operated at 90–130°C, this method produces glycolic acid with 70–75% efficiency but faces challenges in chloride removal .
Engineered E. coli Pathways
The “glycoptimus” pathway in Escherichia coli utilizes three native enzymes :
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KdsD: D-arabinose-5-phosphate isomerase
-
FsaA: Fructose-6-phosphate aldolase
-
AldA: Aldehyde dehydrogenase
This synthetic route converts pentoses (xylose/arabinose) to glycolic acid with theoretical yields of 2.5–3 mol per hexose, achieving 30% experimental yield in shake-flask cultures .
Comparative Analysis of Production Methods
Parameter | Carbonylation | Hydrolysis | Glycoptimus |
---|---|---|---|
Yield (%) | 85–92 | 70–75 | 20–30 |
Temperature (°C) | 180–220 | 90–130 | 37 |
Energy Intensity | High | Moderate | Low |
Carbon Source | Fossil-based | Fossil-based | Renewable |
Industrial and Cosmetic Applications
Dermatological Formulations
Glycolic acid’s 10.2 Å molecular diameter enables superior epidermal penetration compared to larger AHAs (e.g., citric acid: 14.4 Å) . Clinical studies demonstrate:
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Acne Treatment: 8% glycolic acid gel reduces inflammatory lesions by 52% over 12 weeks
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Anti-Aging: Daily 5% formulations increase dermal collagen density by 27% (p<0.01) in photodamaged skin
Textile and Food Industries
In textile processing, 2–5% glycolic acid solutions improve dye uptake by 40% through fiber swelling . Food applications leverage its preservative action, inhibiting E. coli O157:H7 at pH 3.5 with 0.5% concentration .
Poly(glycolic acid) (PGA) in Advanced Materials
Polymer Synthesis and Properties
Radical polymerization produces PGA with molecular weights up to 50,600 g/mol . Key material characteristics:
Property | PGA | PLGA (50:50) |
---|---|---|
Tensile Strength (MPa) | 113 | 41 |
Degradation Time | 4–6 mo | 12–18 mo |
Gas Permeability | 0.8* | 3.2* |
*(cm³·mm/m²·day·atm) |
Biomedical Applications
PGA’s hydrolysis rate (complete degradation in 6 months) makes it ideal for:
Concentration | pH | Irritation Incidence |
---|---|---|
5% | 3.5 | 8% |
10% | 2.8 | 34% |
20% | 2.3 | 72% |
Metabolic Pathways
Hepatic alcohol dehydrogenase converts glycolic acid to glyoxylic acid, which can precipitate as calcium oxalate crystals in renal tubules at doses >50 mg/kg .
Future Directions and Research Frontiers
Metabolic Engineering Advancements
Recent E. coli strain optimizations combine glycoptimus with:
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NADH oxidase overexpression (improving redox balance)
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Phosphotransferase system deletion (enhancing sugar uptake)
Pilot-scale bioreactors achieve 65 g/L titer with 90% theoretical yield .
Sustainable Production Paradigms
Life-cycle analysis indicates biotechnological routes reduce CO₂ emissions by 62% compared to carbonylation methods . Emerging feedstocks include:
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Lignocellulosic biomass (xylose/arabinose)
-
CO₂ electrocatalysis (theoretical yield 98%)
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